Urolithin A (3,8-dihydroxy-urolithin, UroA) is a natural metabolite formed by the gut microbiota from ellagitannins (ETs) and ellagic acid (EA), compounds found in various fruits, nuts, and seeds like pomegranates, berries, and walnuts. [, , , , , , , , , , , ] Urolithin A belongs to the class of organic compounds known as benzo[c]chromen-6-ones, characterized by a benzo[c]chromen-6-one scaffold. [] It is better absorbed in the gastrointestinal tract than its precursors. []
The production of urolithin A exhibits significant interindividual variability, determined by the composition of an individual's gut microbiota. [, , ] Individuals can be classified into different "metabotypes" based on their ability to produce urolithins: metabotype 0 (non-producers), metabotype A (produce urolithin A as the sole final urolithin), and metabotype B (produce urolithin B and/or isourolithin A along with urolithin A). [] This variability may explain the differing health benefits observed in individuals consuming ellagitannin-rich foods.
Urolithin A has garnered considerable interest for its diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-aging, and neuroprotective properties, making it a promising candidate for various therapeutic applications. [, , , , , , , , , , , , , ]
Urolithin A is primarily produced through the metabolism of ellagitannins and ellagic acid by the gut microbiota. [, , , , , ] Several bacterial species, particularly those belonging to the Eggerthellaceae family, like Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, have been identified to participate in the biotransformation of EA to urolithins, including urolithin A. []
Recent research has focused on isolating and characterizing specific bacterial strains capable of producing urolithin A from ellagic acid. This includes novel strains like Streptococcus thermophilus FUA329 isolated from human breast milk and Enterococcus faecium FUA027 isolated from human fecal samples. [, ] These findings highlight the potential of utilizing these bacteria for the industrial production of urolithin A through fermentation processes. [, , ]
Besides microbial fermentation, synthetic approaches to producing urolithin A and its analogues have also been explored. This involves synthesizing the basic urolithin scaffold (benzo[c]chromen-6-one) and subsequently introducing hydroxyl substituents at specific positions to mimic naturally occurring urolithins. [] These synthetic approaches allow for the generation of diverse urolithin analogues for investigating structure-activity relationships and potential therapeutic applications. []
The transformation of ellagitannins and ellagic acid into urolithin A by the gut microbiota involves a series of chemical reactions. Initially, ellagitannins undergo hydrolysis in the stomach and small intestine, releasing ellagic acid. [, , ] Subsequently, intestinal bacteria further metabolize EA through a series of decarboxylation, dehydroxylation, and isomerization reactions, ultimately leading to the formation of urolithin A. [, , ]
Urolithin A exerts its diverse biological activities through various molecular mechanisms. One prominent mechanism involves its ability to induce mitophagy, the selective degradation of damaged mitochondria through autophagy. [, , , ] By promoting mitophagy, urolithin A improves mitochondrial function, reduces oxidative stress, and counteracts cellular senescence, contributing to its anti-aging and neuroprotective effects. [, , , , , , ]
Urolithin A also exhibits anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response. [] By suppressing NLRP3 inflammasome activation, urolithin A reduces the production of pro-inflammatory cytokines, like IL-1β, and alleviates inflammation. []
Furthermore, urolithin A has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis, contributing to its anti-cancer properties. [, , , , ] For instance, urolithin A can induce cell cycle arrest and apoptosis in cancer cells by regulating the p53-MDM2 pathway. [, ]
a) Anti-aging and Muscle Health: Urolithin A enhances mitophagy and improves muscle function in aged mice and worms, making it a potential candidate for combating age-related muscle decline. [] It also promotes muscle protein synthesis and muscle growth, mitigating muscle atrophy. [] Human clinical trials have shown that oral administration of urolithin A improves muscle strength and endurance in elderly individuals. []
b) Neuroprotection: Urolithin A demonstrates neuroprotective effects in both in vitro and in vivo models of neurodegenerative diseases. It reduces inflammation, oxidative stress, and amyloid-beta accumulation in models of Alzheimer's disease, suggesting its potential as a therapeutic agent. [, , , , , ]
c) Anti-cancer activity: Urolithin A inhibits the growth and proliferation of various cancer cell lines, including colorectal, prostate, lung, and liver cancer cells. [, , , , , , , ] It induces cell cycle arrest, promotes apoptosis, and inhibits epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis. [, , , ]
d) Anti-inflammatory effects: Urolithin A attenuates inflammation in various models of inflammatory diseases, including colitis, peritonitis, and nephrotoxicity. [, , , , ] It achieves this by inhibiting the activation of inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling. [, , , , ]
e) Other potential applications: Preliminary research suggests that urolithin A may have beneficial effects in other areas, such as improving metabolic health, protecting against cardiovascular diseases, and mitigating the effects of environmental toxins. [, , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: